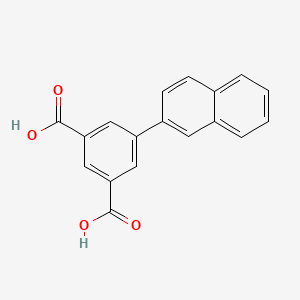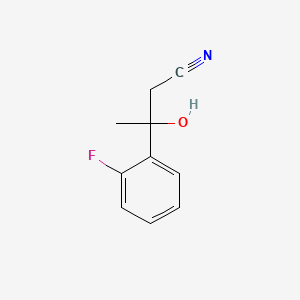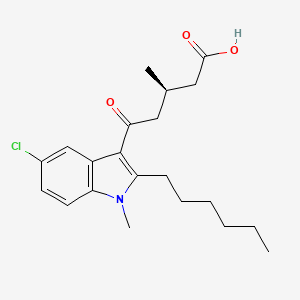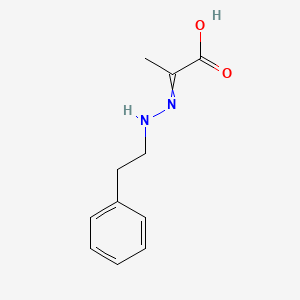
5-(Naphthalen-2-yl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-2-yl)isophthalic acid is an organic compound characterized by the presence of a naphthalene ring attached to an isophthalic acid moiety. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-2-yl)isophthalic acid typically involves the reaction of naphthalene-2-boronic acid with isophthalic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 100-120°C) to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Naphthalen-2-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
5-(Naphthalen-2-yl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes due to the naphthalene moiety.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of polymers and materials with specific optical properties
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-2-yl)isophthalic acid largely depends on its application. In biological systems, it may interact with specific proteins or enzymes, altering their activity. The naphthalene ring can engage in π-π interactions with aromatic amino acids, while the carboxylic acid groups can form hydrogen bonds with polar residues. These interactions can modulate the function of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-boronic acid: A precursor in the synthesis of 5-(Naphthalen-2-yl)isophthalic acid.
Isophthalic acid: The other key component in the synthesis.
Naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and isophthalic acid moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in both research and industry .
Propriétés
Formule moléculaire |
C18H12O4 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
5-naphthalen-2-ylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
SUZSEOPSSUZGPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(methylimino)methyl]phenylcarbamate](/img/structure/B8346464.png)
![7-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8346485.png)






![3-fluoro-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yloxy)-phenylamine](/img/structure/B8346545.png)




